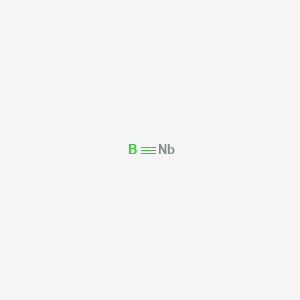
铌硼化物 (NbB)
描述
Niobium boride is a highly covalent refractory ceramic material with a hexagonal crystal structure. It is known for its exceptional hardness, high melting point, and excellent thermal and electrical conductivity. These properties make niobium boride a valuable material for various high-temperature and high-stress applications, particularly in the aerospace and defense industries .
科学研究应用
Niobium boride has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and catalytic properties.
Medicine: Explored for use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the aerospace and defense industries for high-temperature applications, such as in rocket propulsion systems and hypersonic flight vehicles.
作用机制
Target of Action
Niobium boride (NbB) primarily targets metal surfaces and alloys due to its high hardness and thermal stability. It is often used in coatings to enhance the wear resistance and durability of materials . The compound interacts with the surface of metals, forming a protective layer that prevents degradation.
Mode of Action
The interaction of NbB with its targets involves the formation of a covalent bond between niobium and boron atoms. This bond creates a hard, stable layer on the metal surface, which significantly enhances the material’s resistance to wear and corrosion . The protective layer formed by NbB is highly resistant to thermal and mechanical stress, making it ideal for high-temperature applications.
Biochemical Pathways
biochemical pathways indirectly. For instance, in catalytic processes, NbB can influence the adsorption and desorption of reactants and products on the catalyst surface, thereby affecting the overall reaction kinetics and efficiency . This can lead to changes in the production rates of various chemical compounds.
Pharmacokinetics
The pharmacokinetics of NbB, in terms of absorption, distribution, metabolism, and excretion (ADME) distribution of NbB coatings on metal surfaces is crucial for ensuring uniform protection. The stability of NbB under different environmental conditions also impacts its effectiveness and longevity .
Result of Action
The primary molecular and cellular effects of NbB’s action include the enhancement of material properties such as hardness, wear resistance, and thermal stability . On a molecular level, the formation of strong covalent bonds between niobium and boron atoms results in a rigid, durable structure . This leads to improved performance and longevity of coated materials in various industrial applications.
: Springer : RSC Publishing : Wikipedia : X-MOL
准备方法
Synthetic Routes and Reaction Conditions: Niobium boride can be synthesized through several methods:
Stoichiometric Reaction: This involves the direct reaction between niobium and boron at high temperatures.
This method involves the reduction of niobium oxide (Nb₂O₅) with boron oxide (B₂O₃) using magnesium as a reducing agent. The reaction is as follows:Metallothermic Reduction: Nb2O5+2B2O3+11Mg→2NbB2+11MgO
Excess magnesium and boron oxide are often required to ensure complete reduction of niobium oxide .Borothermal Reduction: This involves the reduction of niobium dioxide (NbO₂) with elemental boron via a solid-state reaction.
Industrial Production Methods:
Hot Pressing: Niobium boride powders are hot pressed to form dense ceramics.
Spark Plasma Sintering: This technique involves applying mechanical pressure to the heated powder while simultaneously passing an electric current through it.
Types of Reactions:
Oxidation: Niobium boride can undergo oxidation at high temperatures, forming niobium oxide and boron oxide.
Reduction: Niobium boride can be reduced to its constituent elements under specific conditions.
Common Reagents and Conditions:
Oxidation: Typically occurs at high temperatures in the presence of oxygen or air.
Reduction: Requires strong reducing agents such as magnesium or sodium borohydride.
Substitution: Involves the use of other elements or compounds that can replace boron in the niobium boride structure.
Major Products Formed:
Oxidation: Niobium oxide (Nb₂O₅) and boron oxide (B₂O₃).
Reduction: Elemental niobium and boron.
Substitution: Various boride compounds depending on the substituting element.
相似化合物的比较
Niobium boride can be compared with other similar compounds, such as:
Titanium Diboride (TiB₂): Shares similar properties with niobium boride, including high hardness and thermal conductivity.
Zirconium Diboride (ZrB₂): Also has high thermal and electrical conductivity, but niobium boride exhibits better oxidation resistance and mechanical strength.
Hafnium Diboride (HfB₂): Known for its high melting point and thermal stability, similar to niobium boride.
Tantalum Diboride (TaB₂): Exhibits similar properties but is less commonly used due to its higher cost and lower availability.
Niobium boride stands out due to its unique combination of high melting point, excellent thermal and electrical conductivity, and superior oxidation resistance, making it a valuable material for a wide range of applications.
属性
IUPAC Name |
boranylidyneniobium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B.Nb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZMENNHPJNJPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B#[Nb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BNb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601315177 | |
| Record name | Niobium boride (NbB) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals; [Ullmann] | |
| Record name | Niobium boride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8292 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12045-19-1, 12007-29-3 | |
| Record name | Niobium boride (NbB) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12045-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niobium boride (NbB) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012045191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niobium boride (NbB) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Niobium boride (NbB) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Niobium boride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.768 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Niobium diboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


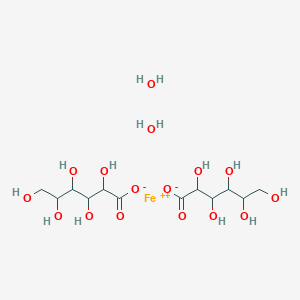
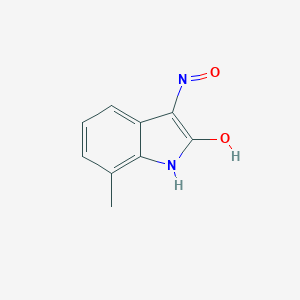
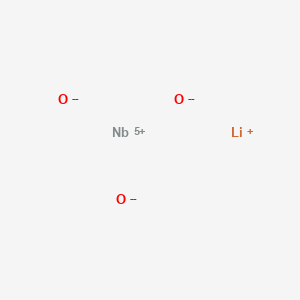
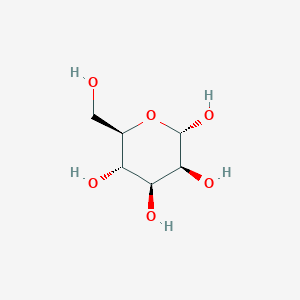
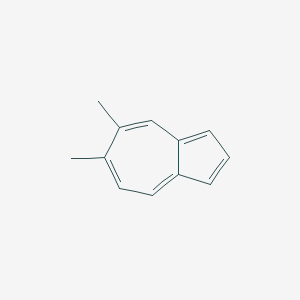
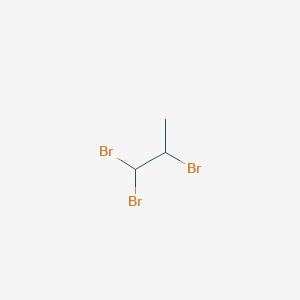

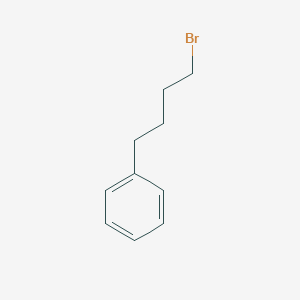
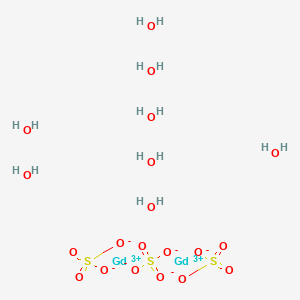
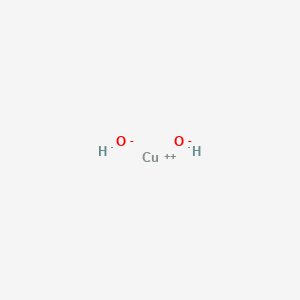
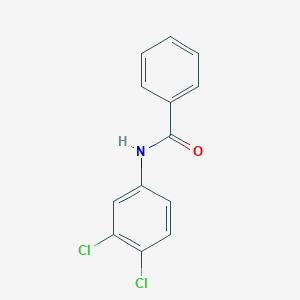
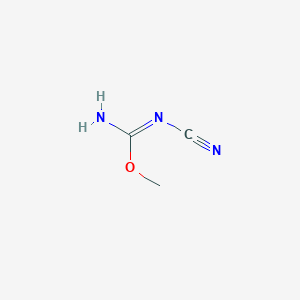
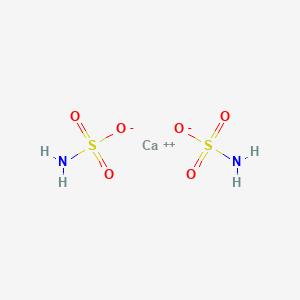
![[2-Oxo-2-(2-phenylhydrazinyl)ethyl]thiourea](/img/structure/B79795.png)
